Cas no 1197943-94-4 (2-methyl-2H-indazole-5-carboxylic acid)

2-methyl-2H-indazole-5-carboxylic acid structure
1197943-94-4 structure
商品名:2-methyl-2H-indazole-5-carboxylic acid
CAS番号:1197943-94-4
MF:C9H8N2O2
メガワット:176.172021865845
MDL:MFCD15071450
CID:1208693
PubChem ID:56973016

2-methyl-2H-indazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-methylindazole-5-carboxylic Acid
    • PB31752
    • 2-METHYL-INDAZOLE-5-CARBOXYLIC ACID
    • C-2497
    • SureCN1144800
    • 2-METHYL-2H-INDAZOLE-5-CARBOXYLIC ACID
    • RP02977
    • Y7212
    • SCHEMBL1144800
    • DTXSID70719874
    • HNFGGBMTWQVAED-UHFFFAOYSA-N
    • AS-30618
    • SY065592
    • J-509934
    • 2-Methyl-2H-indazole-5-carboxylicacid
    • 1197943-94-4
    • A892423
    • Z1255392740
    • MFCD15071450
    • AKOS024126650
    • 2H-Indazole-5-carboxylic acid, 2-methyl-
    • DA-19274
    • CS-0051869
    • W-205052
    • EN300-1725788
    • 2-methyl-2H-indazole-5-carboxylic acid
    • MDL: MFCD15071450
    • インチ: InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13)
    • InChIKey: HNFGGBMTWQVAED-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C2C=C(C=CC2=N1)C(O)=O

計算された属性

  • せいみつぶんしりょう: 176.058577502g/mol
  • どういたいしつりょう: 176.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-methyl-2H-indazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D494839-250mg
2-methyl-2H-indazole-5-carboxylic acid
1197943-94-4 97%
250mg
$150 2024-05-23
Enamine
EN300-1725788-0.05g
2-methyl-2H-indazole-5-carboxylic acid
1197943-94-4 95.0%
0.05g
$57.0 2025-02-20
Enamine
EN300-1725788-0.1g
2-methyl-2H-indazole-5-carboxylic acid
1197943-94-4 95.0%
0.1g
$84.0 2025-02-20
eNovation Chemicals LLC
Y1125466-500mg
2-Methyl-2H-indazole-5-carboxylic acid
1197943-94-4 95%
500mg
$240 2024-07-28
Chemenu
CM105980-250mg
2-methyl-2H-indazole-5-carboxylic acid
1197943-94-4 95%+
250mg
$*** 2023-04-03
eNovation Chemicals LLC
D494839-1G
2-methyl-2H-indazole-5-carboxylic acid
1197943-94-4 97%
1g
$300 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122509-25g
2-Methyl-2H-indazole-5-carboxylic acid
1197943-94-4 97%
25g
¥32217 2023-04-16
Chemenu
CM105980-100mg
2-methyl-2H-indazole-5-carboxylic acid
1197943-94-4 95+%
100mg
$183 2021-08-06
eNovation Chemicals LLC
Y1125466-1g
2-Methyl-2H-indazole-5-carboxylic acid
1197943-94-4 95%
1g
$340 2024-07-28
TRC
M322223-50mg
2-Methyl-2H-indazole-5-carboxylic Acid
1197943-94-4
50mg
$ 70.00 2022-06-04

2-methyl-2H-indazole-5-carboxylic acid 関連文献

2-methyl-2H-indazole-5-carboxylic acidに関する追加情報

Introduction to 2-methyl-2H-indazole-5-carboxylic acid (CAS No. 1197943-94-4)

2-methyl-2H-indazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1197943-94-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The indazole core, a fused bicyclic system consisting of a benzene ring and a pyridazine ring, serves as a privileged scaffold in drug discovery, contributing to the development of molecules with diverse biological activities.

The structural motif of 2-methyl-2H-indazole-5-carboxylic acid incorporates a methyl substituent at the 2-position and a carboxylic acid group at the 5-position of the indazole ring. This specific arrangement imparts unique electronic and steric properties, making it a valuable intermediate for synthesizing more complex pharmacophores. The presence of the carboxylic acid functionality further enhances its reactivity, enabling various chemical transformations such as esterification, amidation, and coupling reactions, which are pivotal in constructing novel therapeutic agents.

In recent years, there has been growing interest in indazole derivatives as potential candidates for treating various diseases, including cancer, inflammation, and neurological disorders. The 2-methyl-2H-indazole-5-carboxylic acid derivative has been explored in several preclinical studies for its ability to modulate biological pathways associated with these conditions. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and transcription factors, which are aberrantly activated in tumor cells. Additionally, its derivatives have shown promise in modulating immune responses, making it a candidate for immunomodulatory therapies.

The synthesis of 2-methyl-2H-indazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce desired substituents efficiently. The optimization of these synthetic pathways is crucial for large-scale production and industrial applications.

The pharmacological profile of 2-methyl-2H-indazole-5-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical data indicate that this compound exhibits moderate solubility in aqueous media, which is essential for formulation development. Its bioavailability and metabolic stability have been assessed through pharmacokinetic studies, providing insights into its potential clinical utility. Furthermore, toxicological evaluations have been conducted to ensure safety margins for further development.

The role of computational chemistry in understanding the behavior of 2-methyl-2H-indazole-5-carboxylic acid cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets, aiding in the design of more potent derivatives. Quantum mechanical calculations have provided detailed insights into the electronic structure and reactivity of this compound, facilitating rational drug design strategies. These computational approaches complement experimental data and accelerate the discovery process.

In conclusion,2-methyl-2H-indazole-5-carboxylic acid (CAS No. 1197943-94-4) represents a promising scaffold for pharmaceutical development. Its unique structural features and versatile reactivity make it an attractive building block for designing novel therapeutics. Ongoing research efforts are focused on expanding its chemical space through derivatization and exploring new applications in drug discovery. As our understanding of biological pathways continues to evolve,2-methyl-2H-indazole-5-carboxylic acid is poised to play a significant role in addressing unmet medical needs.

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